molecular formula C20H17F3N4O2S B2852900 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 921484-06-2

2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2852900
CAS RN: 921484-06-2
M. Wt: 434.44
InChI Key: QFVAUKMSCRNVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as TTFA, and it has been found to exhibit promising pharmacological properties that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of TTFA involves the inhibition of mitochondrial complex II, which is an essential enzyme involved in the electron transport chain. By inhibiting this enzyme, TTFA disrupts the production of ATP, which leads to a decrease in energy production and ultimately cell death. Additionally, TTFA has been found to induce apoptosis, which is a programmed cell death process that plays a critical role in the treatment of cancer.
Biochemical and Physiological Effects:
TTFA has been found to exhibit several biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the modulation of cellular metabolism. These effects make it an attractive candidate for further investigation in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TTFA in lab experiments is its potent inhibitory activity against mitochondrial complex II, which makes it an attractive candidate for the treatment of various diseases. However, one of the limitations of using TTFA is its potential toxicity, which requires careful consideration when designing experiments and interpreting results.

Future Directions

There are several future directions for the investigation of TTFA, including the development of more potent derivatives, the investigation of its potential applications in the treatment of metabolic disorders, and the exploration of its effects on cellular metabolism. Additionally, further studies are needed to determine the optimal dosing and administration of TTFA in the treatment of various diseases.

Synthesis Methods

The synthesis of TTFA involves a multi-step process that requires the use of several reagents and catalysts. One of the most common methods for synthesizing TTFA is through the reaction of p-tolyl isocyanate with 4-amino-2-(trifluoromethyl)benzoic acid. This reaction is followed by the addition of thioamide and the use of a coupling agent to form the final product.

Scientific Research Applications

TTFA has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against several enzymes, including mitochondrial complex II and the respiratory chain. These properties make it an attractive candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S/c1-12-5-7-14(8-6-12)25-18(29)27-19-26-16(11-30-19)10-17(28)24-15-4-2-3-13(9-15)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVAUKMSCRNVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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